molecular formula C9H17NO5 B120059 Boc-L-homoserine CAS No. 41088-86-2

Boc-L-homoserine

Cat. No. B120059
CAS RN: 41088-86-2
M. Wt: 219.23 g/mol
InChI Key: PZEMWPDUXBZKJN-LURJTMIESA-N
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Patent
US07157092B1

Procedure details

2 g of homoserine (16.78 mmol) were dissolved in 20 ml of water and to the solution 16.78 ml of 1 M NaOH and 3.006 g of cesium carbonate (9.23 mmol) were added. After stirring for 5 minutes, the solution was cooled in an ice/water bath. 60 ml of dioxane and terbutyl pyrocarbonate were then added. The reaction mixture was kept under stirring in an ice-cold water bath for 1 hour and thereafter at room temperature for 5 hours. The solvent was subsequently removed under vacuum. The dry residue was directly used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.006 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.78 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
terbutyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][OH:5].C(=O)([O-])[O-].[Cs+].[Cs+].O1CCOCC1.[C:21](OC([O-])=O)(=[O:27])[O:22][C:23]([CH3:26])([CH3:25])[CH3:24]>O.[OH-].[Na+]>[C:23]([O:22][C:21]([NH:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][OH:5])=[O:27])([CH3:26])([CH3:25])[CH3:24] |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N[C@@H](CCO)C(=O)O
Name
Quantity
3.006 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
16.78 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Name
terbutyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C)(C)C)(=O)OC(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice/water bath
STIRRING
Type
STIRRING
Details
under stirring in an ice-cold water bath for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was subsequently removed under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC(CCO)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07157092B1

Procedure details

2 g of homoserine (16.78 mmol) were dissolved in 20 ml of water and to the solution 16.78 ml of 1 M NaOH and 3.006 g of cesium carbonate (9.23 mmol) were added. After stirring for 5 minutes, the solution was cooled in an ice/water bath. 60 ml of dioxane and terbutyl pyrocarbonate were then added. The reaction mixture was kept under stirring in an ice-cold water bath for 1 hour and thereafter at room temperature for 5 hours. The solvent was subsequently removed under vacuum. The dry residue was directly used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.006 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.78 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
terbutyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][OH:5].C(=O)([O-])[O-].[Cs+].[Cs+].O1CCOCC1.[C:21](OC([O-])=O)(=[O:27])[O:22][C:23]([CH3:26])([CH3:25])[CH3:24]>O.[OH-].[Na+]>[C:23]([O:22][C:21]([NH:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][OH:5])=[O:27])([CH3:26])([CH3:25])[CH3:24] |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N[C@@H](CCO)C(=O)O
Name
Quantity
3.006 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
16.78 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Name
terbutyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C)(C)C)(=O)OC(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice/water bath
STIRRING
Type
STIRRING
Details
under stirring in an ice-cold water bath for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was subsequently removed under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC(CCO)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07157092B1

Procedure details

2 g of homoserine (16.78 mmol) were dissolved in 20 ml of water and to the solution 16.78 ml of 1 M NaOH and 3.006 g of cesium carbonate (9.23 mmol) were added. After stirring for 5 minutes, the solution was cooled in an ice/water bath. 60 ml of dioxane and terbutyl pyrocarbonate were then added. The reaction mixture was kept under stirring in an ice-cold water bath for 1 hour and thereafter at room temperature for 5 hours. The solvent was subsequently removed under vacuum. The dry residue was directly used in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.006 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
16.78 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
terbutyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][OH:5].C(=O)([O-])[O-].[Cs+].[Cs+].O1CCOCC1.[C:21](OC([O-])=O)(=[O:27])[O:22][C:23]([CH3:26])([CH3:25])[CH3:24]>O.[OH-].[Na+]>[C:23]([O:22][C:21]([NH:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][OH:5])=[O:27])([CH3:26])([CH3:25])[CH3:24] |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N[C@@H](CCO)C(=O)O
Name
Quantity
3.006 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
16.78 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1
Name
terbutyl pyrocarbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C)(C)C)(=O)OC(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice/water bath
STIRRING
Type
STIRRING
Details
under stirring in an ice-cold water bath for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was subsequently removed under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC(CCO)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.